The synthesis of MI 14 involves several methods, which can include:
Technical details regarding the exact synthesis pathways for MI 14 are scarce in the literature, indicating a need for further research to elucidate these processes.
The molecular structure of MI 14 can be characterized by:
MI 14 participates in various chemical reactions that can be analyzed for their mechanistic pathways:
Technical details regarding specific reactions involving MI 14 would require further investigation into experimental literature.
The mechanism of action for MI 14 is contingent upon its chemical structure and intended application. For instance:
Data supporting these mechanisms would ideally come from experimental studies or computational modeling.
The physical and chemical properties of MI 14 include:
Relevant data should be compiled from experimental observations or theoretical calculations.
MI 14 has potential applications across various scientific domains:
Research into these applications remains critical for advancing the understanding and utilization of MI 14 in practical contexts.
MI 14 operates through highly selective competitive inhibition of PI4KIIIβ, exhibiting an IC₅₀ of 54 nM against this target. Critically, it demonstrates >1,800-fold selectivity over related isoforms PI4KIIIα and PI4KIIα (IC₅₀ >100 μM for both), minimizing off-target effects [1] [4]. This specificity arises from its optimized binding to the ATP-pocket of PI4KIIIβ, achieved through:
Table 1: Selectivity Profile of MI 14
Target Kinase | IC₅₀ Value | Selectivity vs. PI4KIIIβ |
---|---|---|
PI4KIIIβ | 54 nM | Reference (1x) |
PI4KIIIα | >100 μM | >1,800-fold |
PI4KIIα | >100 μM | >1,800-fold |
Source: MedChemExpress (2015) [1]
The development of MI 14 marks the culmination of three generations of PI4K inhibitors:
This evolution was enabled by advances in crystallography revealing isoform-specific conformational differences in the kinase hinge region, and computational modeling predicting binding energies of novel chemotypes. MI 14 emerged from structure-based optimization of >200 analogs to achieve its balanced profile of potency, selectivity, and pharmacokinetic properties.
MI 14's development illustrates key technological shifts in kinase inhibitor research:
Table 2: Antiviral Activity Profile of MI 14
Virus Strain | Classification | EC₅₀ (μM) |
---|---|---|
HCV 1b | Hepacivirus | 0.087 |
CVB3 | Enterovirus | 0.145 |
HRVM | Rhinovirus | 1.03 |
HCV 2a | Hepacivirus | 10.6 |
Source: MedChemExpress (2015) [1]
These methodologies converged to address historical challenges in PI4KIIIβ inhibition, particularly the kinase conformation flexibility that frustrated earlier drug design efforts. MI 14's efficacy against diverse RNA viruses (HCV 1b, CVB3, HRVM) in HeLa cell models demonstrates its broad-spectrum potential while maintaining >98% purity in clinical-grade synthesis [1] [4].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: